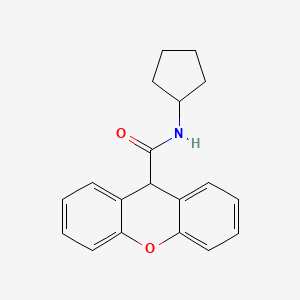

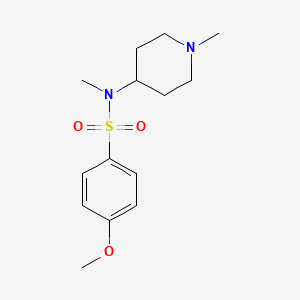

![molecular formula C15H26N6O2 B5552108 1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemically synthesized molecules that often exhibit significant biological activity. While specific studies directly related to this compound were not found, research on similar compounds provides insight into the general approaches used for the synthesis, analysis, and evaluation of such molecules in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the final structure. For example, a series of novel benzoxazole and indole-piperazine derivatives were synthesized and characterized using various analytical techniques, indicating a complex synthesis pathway that might be similar to the one used for our compound of interest (Kalaga Mahalakshmi Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like NMR, IR, and X-ray crystallography. For instance, the crystal structure of a related 1,2,3-triazole derivative was elucidated, demonstrating the importance of these techniques in confirming the molecular geometry and establishing the absolute configuration of such molecules (M. Said et al., 2020).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, forming new derivatives with potential biological activities. For example, novel 1,2,4-triazole derivatives containing a piperazine nucleus were prepared and showed promising biological activities (Arif Mermer et al., 2018). This indicates the chemical versatility and reactivity of such molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. While specific data for the compound of interest was not found, the analysis of similar molecules typically involves assessing these properties to inform further formulation and application strategies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the compound's potential use. Research on related compounds often explores these aspects through in vitro and in vivo studies to gauge their efficacy and mechanism of action. For example, the antimicrobial activity of novel annulated azaheterocycles indicates the chemical properties' impact on biological activity (Jie Zheng et al., 2021).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antifungal and Antimicrobial Properties : Novel conazole analogues, including triazole derivatives with a piperazine nucleus, have been synthesized and shown promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds are considered new analogues of azole class antifungals, demonstrating the compound's versatility in developing potential antifungal agents (Mermer et al., 2018).

Anti-tubercular Activity : A series of novel benzo[d]isoxazole derivatives, including triazole-piperazine and diazepan-1-yl benzo[d]isoxazole, were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory activity, highlighting the potential of these derivatives in tuberculosis treatment (Naidu et al., 2016).

Corrosion Inhibition : Tetrahydro-1,2,4-triazines, including triazene moieties, were investigated for their efficacy as corrosion inhibitors for N80 carbon steel in sulfamic acid medium. These compounds showed high inhibition efficiency, indicating their potential application in protecting metals from corrosion (Abd El‐Lateef et al., 2022).

Synthetic Methodologies : Research into the synthesis of N-heterocycles, including piperazines and azepines, from α-phenylvinylsulfonium salts, offers insights into creating stereodefined C-substituted morpholines and piperazines. This method highlights a pathway for synthesizing compounds with potential biological activities (Matlock et al., 2015).

Anticancer and Carbonic Anhydrase Inhibitory Properties : A study on mono Mannich bases with piperazines explored their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Some compounds showed significant inhibitory activities, suggesting their potential as anticancer agents and enzyme inhibitors (Tuğrak et al., 2019).

Propriétés

IUPAC Name |

(4-hydroxyazepan-1-yl)-[1-(2-piperazin-1-ylethyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2/c22-13-2-1-6-20(7-3-13)15(23)14-12-21(18-17-14)11-10-19-8-4-16-5-9-19/h12-13,16,22H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLQUEPZJNIITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)C2=CN(N=N2)CCN3CCNCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

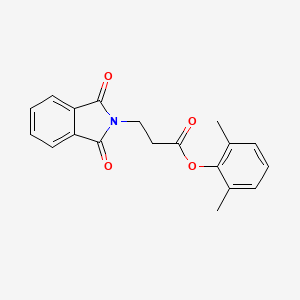

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

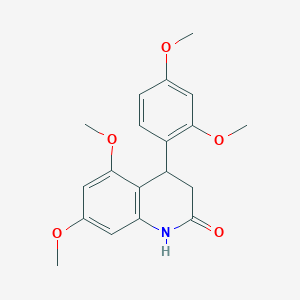

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

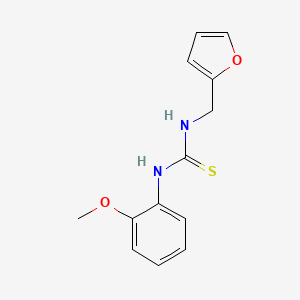

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)